
5-bromo-N-(3-cyano-4-ethyl-5-methyl-2-thienyl)-2-furamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-bromo-N-(3-cyano-4-ethyl-5-methyl-2-thienyl)-2-furamide, also known as BTE-Furamide, is a chemical compound that has gained significant attention in scientific research due to its potential as a therapeutic agent.
Mecanismo De Acción
The mechanism of action of 5-bromo-N-(3-cyano-4-ethyl-5-methyl-2-thienyl)-2-furamide is not fully understood, but studies suggest that it may act by inhibiting the activity of certain enzymes involved in cancer cell growth and proliferation. Additionally, this compound has been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects. In addition to its cytotoxic effects on cancer cells, this compound has been shown to inhibit the growth of bacteria and fungi. It has also been shown to have anti-inflammatory effects, making it a potential therapeutic agent for inflammatory diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 5-bromo-N-(3-cyano-4-ethyl-5-methyl-2-thienyl)-2-furamide in lab experiments is its high potency, which allows for lower concentrations to be used in experiments. Additionally, this compound has been shown to have low toxicity in non-cancerous cells, making it a safer alternative to other cytotoxic agents. However, one limitation of using this compound in lab experiments is its limited solubility in water, which may affect its efficacy in certain experiments.
Direcciones Futuras
There are several potential future directions for research on 5-bromo-N-(3-cyano-4-ethyl-5-methyl-2-thienyl)-2-furamide. One area of interest is its potential as a therapeutic agent for other diseases, such as inflammatory bowel disease and neurodegenerative diseases. Additionally, further studies are needed to fully understand the mechanism of action of this compound and to optimize its efficacy and safety in clinical settings. Finally, research is needed to develop more efficient synthesis methods for this compound, which would allow for larger-scale production and lower costs.
Métodos De Síntesis
5-bromo-N-(3-cyano-4-ethyl-5-methyl-2-thienyl)-2-furamide can be synthesized using a multi-step process involving the reaction of 5-bromo-2-furoic acid with thionyl chloride, followed by the reaction of the resulting acid chloride with 3-cyano-4-ethyl-5-methyl-2-thiophenecarboxamide. The product is then purified using column chromatography to obtain this compound in high yield and purity.
Aplicaciones Científicas De Investigación
5-bromo-N-(3-cyano-4-ethyl-5-methyl-2-thienyl)-2-furamide has been studied extensively in scientific research due to its potential as a therapeutic agent for various diseases. One area of research that has received significant attention is its potential as an anti-cancer agent. Studies have shown that this compound has cytotoxic effects on cancer cells, including breast cancer, lung cancer, and melanoma.
Propiedades
IUPAC Name |
5-bromo-N-(3-cyano-4-ethyl-5-methylthiophen-2-yl)furan-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11BrN2O2S/c1-3-8-7(2)19-13(9(8)6-15)16-12(17)10-4-5-11(14)18-10/h4-5H,3H2,1-2H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KVTZQVIEYDRISZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(SC(=C1C#N)NC(=O)C2=CC=C(O2)Br)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11BrN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

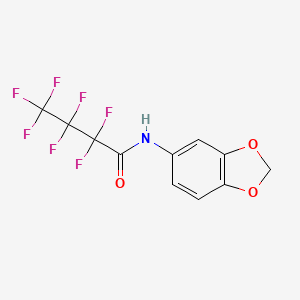
![N-(2-chloro-3-pyridinyl)-2-[(5-methyl-1H-benzimidazol-2-yl)thio]acetamide](/img/structure/B4964630.png)
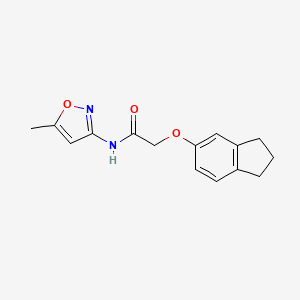
![N-(3-methylphenyl)-2-[(7-methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-yl)thio]acetamide](/img/structure/B4964642.png)

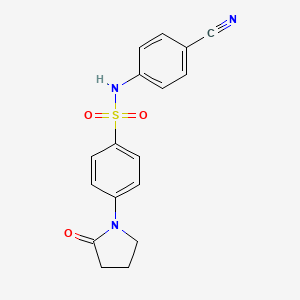
![5-[(3,5-dichloro-2-hydroxybenzylidene)amino]-1-naphthalenesulfonic acid](/img/structure/B4964672.png)
![2-amino-4-(4-hydroxyphenyl)-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]quinoline-3-carbonitrile](/img/structure/B4964676.png)
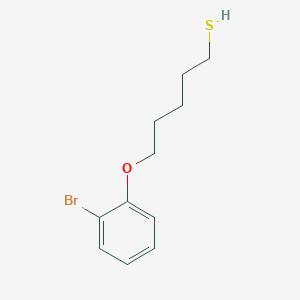
![2-chloro-N-[4-(2,5-dimethylphenyl)-5-propyl-1,3-thiazol-2-yl]benzamide](/img/structure/B4964683.png)
![ethyl [3-(4-bromophenyl)-2,5-dioxo-1-imidazolidinyl]acetate](/img/structure/B4964691.png)
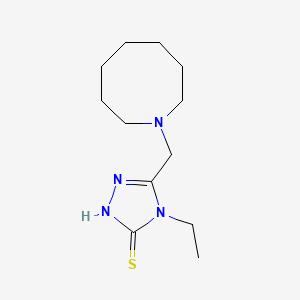
![5-methoxy-2-{[methyl(1-methyl-4-piperidinyl)amino]methyl}phenol](/img/structure/B4964697.png)
